Ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid
CAS No.: 1231709-21-9
Cat. No.: VC0556876
Molecular Formula: C14H21NO5S
Molecular Weight: 315.38 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1231709-21-9 |
|---|---|
| Molecular Formula | C14H21NO5S |
| Molecular Weight | 315.38 g/mole |
| IUPAC Name | ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C7H13NO2.C7H8O3S/c1-3-5-6(8)7(9)10-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,8H2,2H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |
| SMILES | CCOC(=O)C(CC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Component Analysis
Ethyl (2S)-2-aminopent-4-enoate Component
The ethyl (2S)-2-aminopent-4-enoate component is an amino ester characterized by its chiral center at the 2-position with an S-configuration. This component alone has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . Its IUPAC name is ethyl (2S)-2-azanylpent-4-enoate, which describes its structural arrangement featuring an amino group attached to the α-carbon of an ester .
The Combined Structure
When combined, these components form a salt or acid-base pair, which likely enhances certain properties such as solubility and stability compared to the individual components. The interaction between the basic amino group of the aminopent-4-enoate and the acidic sulfonic acid group creates the distinctive chemical character of this compound.
Physical and Chemical Properties
Physical Characteristics
While specific physical data for Ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid is limited in the research literature, we can infer certain properties based on its structure and similar compounds. The salt form likely appears as a crystalline solid at room temperature, as is typical for amino acid derivatives in salt formations with sulfonic acids.
Solubility Properties
The compound's solubility profile is enhanced by its salt form. The ionic nature of the interaction between the amino group and the sulfonic acid typically increases water solubility compared to the free amine form of ethyl (2S)-2-aminopent-4-enoate. This property is particularly valuable in pharmaceutical applications where water solubility can be a limiting factor.
Stability Considerations
The formation of a salt with 4-methylbenzenesulfonic acid likely provides increased stability against hydrolysis and oxidation compared to the free amine. This enhanced stability makes the compound potentially more suitable for various applications requiring prolonged shelf life or resistance to degradation under challenging conditions.
Synthesis Methods
General Synthetic Approaches
The synthesis of Ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid typically involves a two-stage process. First, the synthesis of ethyl (2S)-2-aminopent-4-enoate, followed by salt formation with 4-methylbenzenesulfonic acid.
Synthesis of Ethyl (2S)-2-aminopent-4-enoate
The ethyl (2S)-2-aminopent-4-enoate component can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with an appropriate amine under controlled conditions. The stereoselectivity to achieve the (S)-configuration at the α-carbon typically requires chiral catalysts or starting materials to ensure the proper stereochemistry.
Salt Formation
The formation of the salt with 4-methylbenzenesulfonic acid typically involves an acid-base reaction. The free amino group of ethyl (2S)-2-aminopent-4-enoate acts as a base and accepts a proton from 4-methylbenzenesulfonic acid, resulting in an ionic interaction between the protonated amino group and the tosylate anion. This process generally occurs in an appropriate solvent system that facilitates the interaction and subsequent crystallization of the salt.
Chemical Reactivity
Reactive Sites
Ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid possesses several reactive sites that contribute to its chemical behavior:
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The primary amino group, even in its protonated form in the salt, can participate in various reactions including nucleophilic substitutions and additions.
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The terminal alkene in the pent-4-enoate portion offers possibilities for addition reactions, including hydrogenation, halogenation, and Michael additions.
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The ester group can undergo hydrolysis, transesterification, and reduction reactions.
Applications and Uses
Pharmaceutical Applications
The compound shows potential in pharmaceutical applications due to several factors:
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The amino ester component has been associated with antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
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The salt form with 4-methylbenzenesulfonic acid may enhance bioavailability and stability, critical factors in drug formulation.
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The chiral center provides stereoselectivity that could be important for specific biological activities and receptor interactions.
Chemical Synthesis Applications
As a building block in synthetic chemistry, Ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid offers versatility:
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It serves as a protected form of an amino acid derivative that can be incorporated into more complex molecules.
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The reactive alkene allows for further functionalization through various addition reactions.
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The ester group provides opportunities for conversion to other functional groups.
Analytical Methods
Spectroscopic Analysis
Various spectroscopic techniques can be employed to analyze and characterize Ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid:
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Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the compound's structure, including the chemical environment of different protons and carbons.
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Infrared (IR) spectroscopy can identify functional groups such as the ester carbonyl, alkene, and sulfonic acid moieties.
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Mass spectrometry can confirm the molecular weight and provide fragmentation patterns specific to the compound.
Chromatographic Methods
For purity assessment and quantitative analysis, chromatographic techniques are valuable:
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High-Performance Liquid Chromatography (HPLC) with appropriate detectors can separate and quantify the compound from potential impurities.
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Gas Chromatography (GC), possibly after derivatization, might be suitable for analyzing the ethyl (2S)-2-aminopent-4-enoate component.
Comparison with Related Compounds
Structural Analogs
Table 1: Comparison of Ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid | C14H21NO5S | 315.38 | Salt form with tosylic acid |
| Ethyl (2S)-2-aminopent-4-enoate | C7H13NO2 | 143.18 | Free amine form without tosylate |
| Ethyl (2S)-2-amino-4-chloropent-4-enoate | C7H12ClNO2 | 177.63 | Contains chlorine at the terminal alkene |
| Ethyl (2S)-2-aminopent-4-enoate hydrochloride | C7H14ClNO2 | 179.64 | Hydrochloride salt rather than tosylate salt |
This comparison highlights the structural variations among related compounds, which can lead to differences in their physical properties, chemical reactivity, and biological activities .
Functional Differences
The functional differences between these structural analogs can be significant:
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The tosylate salt (with 4-methylbenzenesulfonic acid) may offer different solubility profiles compared to the hydrochloride salt or free amine.
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The presence of a chlorine substituent in ethyl (2S)-2-amino-4-chloropent-4-enoate alters the reactivity of the alkene and potentially changes its biological activity.
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The free amine form might demonstrate greater nucleophilicity than the salt forms where the amino group is protonated .
Research Status and Future Directions
Current Research Status
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Its potential as a building block in the synthesis of more complex bioactive molecules.
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Investigation of its stereochemical influence on biological activities.
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Exploration of its potential as a chiral auxiliary in asymmetric synthesis.
Future Research Directions
Promising future directions for research on this compound might include:
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Development of improved synthetic routes with enhanced stereoselectivity.
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Exploration of its potential pharmaceutical applications, particularly in areas where the individual components have shown promise.
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Investigation of structure-activity relationships by creating analogs with various modifications to the basic structure.
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Studies on its potential role in catalysis, particularly in asymmetric transformations.
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